1-(1H-imidazol-2-yl)propan-1-amine

Catalog No.
S12189257
CAS No.
M.F
C6H11N3
M. Wt
125.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1H-imidazol-2-yl)propan-1-amine

Product Name

1-(1H-imidazol-2-yl)propan-1-amine

IUPAC Name

1-(1H-imidazol-2-yl)propan-1-amine

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C6H11N3/c1-2-5(7)6-8-3-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)

InChI Key

IAADPEJYEZPFOT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CN1)N

1-(1H-imidazol-2-yl)propan-1-amine is a chemical compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered interest due to its diverse chemical and biological properties, making it valuable in various fields such as medicinal chemistry and materials science. The molecular formula for 1-(1H-imidazol-2-yl)propan-1-amine is C8H12N4, indicating the presence of multiple functional groups that contribute to its reactivity and potential applications in research and industry.

  • Oxidation: This compound can be oxidized to yield imidazole N-oxides, which may have different biological activities.
  • Reduction: Reduction reactions can produce various amine derivatives, altering the compound's properties.
  • Substitution: The imidazole ring can act as a nucleophile in nucleophilic substitution reactions, allowing for the formation of new compounds through interactions with alkyl halides or acyl chlorides.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

The biological activity of 1-(1H-imidazol-2-yl)propan-1-amine has been studied extensively. It exhibits potential antimicrobial and antifungal properties, making it a candidate for therapeutic applications. The imidazole moiety is known to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. Research indicates that this compound may inhibit microbial growth and influence immune responses .

The synthesis of 1-(1H-imidazol-2-yl)propan-1-amine typically involves the reaction of an appropriate imidazole derivative with propylamine. Common methods include:

  • Direct Reaction: The reaction between 1-methylimidazole and propylamine in the presence of solvents like acetonitrile and bases such as potassium carbonate.
  • Multi-step Synthesis: This may involve intermediate steps to achieve higher yields and purity, often utilizing techniques like recrystallization or chromatography for purification.

In industrial settings, batch reactors may be employed to optimize conditions for large-scale production.

The applications of 1-(1H-imidazol-2-yl)propan-1-amine are diverse:

  • Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting infections or other diseases.
  • Material Science: The compound is utilized in developing new materials due to its unique chemical properties.
  • Catalysis: It can act as a catalyst in various

Studies on the interactions of 1-(1H-imidazol-2-yl)propan-1-amine with biological systems have revealed its potential as an enzyme inhibitor. Its ability to bind to active sites or mimic natural substrates allows it to modulate enzymatic activities effectively. These interactions are crucial for understanding its therapeutic potential and guiding further research into its applications .

Several compounds share structural similarities with 1-(1H-imidazol-2-yl)propan-1-amine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1-(3-Aminopropyl)imidazoleImidazole ring with propyl amineUsed in enzyme inhibition studies
3-(1H-Imidazol-1-yl)propan-1-amineImidazole ring substituted differentlyDifferent reactivity patterns in biological assays
N-Methyl-3-(1-methylimidazol-2-yl)propan-1-amineMethyl substitution on imidazoleEnhanced solubility and bioavailability

The uniqueness of 1-(1H-imidazol-2-yl)propan-1-amine lies in its specific substitution pattern on the imidazole ring, influencing both its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

125.095297364 g/mol

Monoisotopic Mass

125.095297364 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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